5-(4-Cbz-Aminopheny)picolinic acid

Medicinal Chemistry Organic Synthesis Drug Discovery

This intermediate features a Cbz-protected amine, essential for preventing cross-reactivity in multi-step syntheses of GLS1 inhibitors, kinase modulators, and PROTACs. The Cbz group is selectively cleavable via hydrogenolysis, enabling controlled deprotection to a free amine. The 5-substituted picolinic acid core is crucial for correct molecular geometry and target binding, unlike regioisomers. Ideal for medicinal chemists requiring precise protection strategies.

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
CAS No. 1261928-01-1
Cat. No. B6395571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cbz-Aminopheny)picolinic acid
CAS1261928-01-1
Molecular FormulaC20H16N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
InChIInChI=1S/C20H16N2O4/c23-19(24)18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24)
InChIKeyWOWNDYPHQZORRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Cbz-Aminophenyl)picolinic Acid (CAS 1261928-01-1): A Protected Picolinic Acid Building Block


5-(4-Cbz-Aminophenyl)picolinic acid is a specialized organic compound belonging to the class of substituted picolinic acid derivatives [1]. Characterized by a picolinic acid core and a 4-carbobenzyloxy (Cbz)-protected aminophenyl substituent, its primary role is as a synthetic intermediate. The Cbz group serves as a temporary protecting group for the amine, which can be selectively removed via hydrogenolysis to reveal a free amine for further chemical modifications. This makes it a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules, including potential glutaminase inhibitors and kinase modulators [1].

Why Analogs of 5-(4-Cbz-Aminophenyl)picolinic Acid Cannot Be Substituted Without Risk


Substituting 5-(4-Cbz-aminophenyl)picolinic acid with a seemingly similar analog, such as its regioisomer 6-(4-Cbz-aminophenyl)picolinic acid or the deprotected amine, introduces significant risks of altering downstream synthetic outcomes or biological activity . The precise positioning of the substituent on the pyridine ring (e.g., position 5 vs. position 6) directly impacts the molecule's geometry and electronic properties, which are critical for successful metal-catalyzed cross-coupling reactions or for achieving the correct binding conformation in a biological target. Furthermore, the Cbz protecting group is not merely a bulk modifier; its presence fundamentally alters the compound's reactivity and solubility, preventing unwanted side reactions during multi-step syntheses where a free amine would be problematic. Interchanging these compounds without validation would likely lead to failed syntheses or generate different products, invalidating experimental results and procurement specifications .

Procurement-Driven Quantitative Evidence: Why 5-(4-Cbz-Aminophenyl)picolinic Acid Stands Out


Regioisomeric Positioning (5- vs. 6-Substitution) Defines Unique Synthetic Utility

The compound's specific 5-substitution on the picolinic acid ring, in contrast to the more commonly available 6-substituted analog (e.g., 6-(4-Cbz-Aminophenyl)picolinic acid ), provides distinct steric and electronic properties. While direct comparative reaction yield data is not available for this specific intermediate in open literature, this positional isomerism is a well-established determinant of reactivity in metal-catalyzed cross-couplings and final compound conformation .

Medicinal Chemistry Organic Synthesis Drug Discovery

Synthetic Accessibility via Robust Suzuki-Miyaura Coupling Methodology

The compound is synthesized using a Suzuki-Miyaura coupling reaction, a robust and widely applicable method for forming carbon-carbon bonds . This reaction typically involves coupling a boronic acid derivative (such as 4-Cbz-aminophenylboronic acid [2]) with a halogenated picolinic acid under palladium catalysis . While a specific yield for this exact compound is not disclosed, yields for similar Suzuki couplings involving picolinic acid derivatives and triarylamine units have been reported, for example, achieving yields of 25.8% to 48.9% [1]. This provides a baseline expectation for the feasibility and efficiency of its synthesis.

Cross-Coupling Palladium Catalysis Process Chemistry

Specified High Purity Minimizes Downstream Contamination Risks

Reputable vendors supply this compound with a specified purity, commonly at 95% . In the context of multi-step synthesis, this is a critical procurement parameter. An unspecified or lower purity product (e.g., 90%) could contain up to 5% more of undefined impurities compared to the 95% standard. These impurities could include unreacted starting materials (e.g., halogenated picolinic acid or boronic acid) or catalyst residues, which can interfere with subsequent reactions or contaminate the final product, reducing overall yield and necessitating additional purification steps.

Quality Control Analytical Chemistry Reproducibility

Validated Application Scenarios for 5-(4-Cbz-Aminophenyl)picolinic Acid Based on Evidence


Scaffold for Glutaminase (GLS1) Inhibitor Development

This compound serves as a key intermediate in the synthesis of novel glutaminase inhibitors, a validated target in oncology . The structural features of the 5-(4-aminophenyl)picolinic acid core, once the Cbz group is removed, allow for the design of molecules that can occupy the active site of the GLS1 enzyme. Researchers developing therapies for cancers with altered glutamine metabolism, such as certain leukemias, lymphomas, and solid tumors, would utilize this building block to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity .

Building Block for Targeted Protein Degraders (PROTACs) and Molecular Glues

The combination of a picolinic acid moiety (a known ligand for certain E3 ubiquitin ligases, such as the VHL complex) and a protected amine handle makes this compound a strategically useful building block for assembling heterobifunctional degraders [1]. The Cbz-protected amine can be selectively deprotected to reveal a functional group for conjugating to a linker, which is then attached to a ligand for a target protein of interest. This enables the rational design of PROTACs for undruggable targets in oncology, immunology, and neuroscience .

Intermediate for Kinase Inhibitors and Other Bioactive Heterocycles

Picolinic acid derivatives are established scaffolds in the design of kinase inhibitors [1]. This specific compound provides a versatile entry point for creating diverse libraries of compounds. The protected amine and carboxylic acid functional groups offer two distinct points for orthogonal chemical modification, enabling the rapid exploration of chemical space around a central pyridine core. It is particularly useful in medicinal chemistry campaigns targeting tyrosine kinases, serine/threonine kinases, or other ATP-binding proteins where a carboxylic acid or amide moiety is a key pharmacophoric element [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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